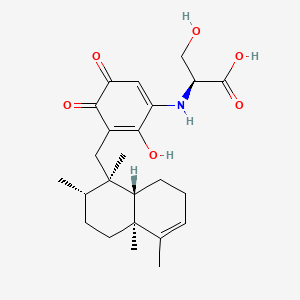
4-Azidopyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Azidopyridine and its derivatives involves various strategies aimed at incorporating the azido group into the pyridine ring. For instance, the synthesis of 4′-Azido-2,2′:6′,2″-terpyridines and their complexes with metals like iron(II) and ruthenium(II) demonstrates the versatility of azidopyridines in forming complex structures (Fallahpour, 1999). Additionally, metal(II) pseudohalide complexes with this compound as a co-ligand have been synthesized and characterized, showcasing the compound's ability to form diverse coordination compounds (Mautner et al., 2015).
Molecular Structure Analysis
The molecular structure of azidopyridines has been a subject of investigation to understand their potential reactivity and applications. X-ray crystallography has provided insights into the structure, such as in the case of synthesized this compound complexes, where the spatial arrangement around metal centers was elucidated (Goher & Mak, 1984).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, highlighting its reactivity and functional group compatibility. For example, azidopyridine has been used in the synthesis of zinc(II) complexes, where its reactivity with pseudohalides and nitrite was explored (Mautner et al., 2015). Such studies demonstrate the compound's versatility in forming complex structures and its potential in materials science.
Physical Properties Analysis
The physical properties of this compound, such as its crystal structure and stability, are crucial for its application in various fields. Investigations into its structural properties have revealed details about its crystalline form and interactions, providing a basis for its use in synthesis and material science applications (Qian & Huang, 2010).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and the nature of its interactions with other molecules, have been extensively studied. Its role as a ligand in metal complexes and its participation in the formation of coordination polymers highlight its chemical versatility and potential for creating novel materials (Li et al., 2001).
Applications De Recherche Scientifique
Synthesis and Characterization in Metal Complexes
4-Azidopyridine (4-azpy) has been utilized in the synthesis and characterization of various metal(II) pseudohalide complexes. Research by Mautner et al. (2015) involved synthesizing complexes with nickel and cobalt using 4-azpy as a co-ligand. These complexes were characterized using techniques like IR, UV-Vis spectroscopy, and X-ray diffraction, revealing interesting structural and magnetic properties (Mautner et al., 2015).
Luminescence Properties in Zinc(II) Complexes
Another study by Mautner et al. (2015) explored the luminescence properties of zinc(II) complexes derived from this compound. They reported enhanced luminescence emission in these complexes compared to the parent 4-azpy ligand, indicating potential applications in materials science and photophysical studies (Mautner et al., 2015).
Photochemistry of Azidopyridine 1-Oxides
The photochemistry of azidopyridine 1-oxides, including this compound 1-oxide, has been a subject of interest. Crabtree et al. (2008) used techniques like glass and matrix isolation to study these compounds, revealing insights into their triplet nitrene chemistry. This research helps in understanding the photochemical behavior of azidopyridines, which is essential in fields like photochemistry and pharmacology (Crabtree et al., 2008).
Structural and Thermal Characterization in Halogenated Azidopyridines
Azidopyridines with halogen substituents, such as those based on this compound, have been studied for their potential in medicinal chemistry. Mandler et al. (2021) characterized several azidopyridines, demonstrating their utility in Click reactions and diversification through halogen handles. These findings are significant for drug development and biochemical applications (Mandler et al., 2021).
Cyclization to Isoxazolo[4,3-c]pyridines
Stadlbauer et al. (2000) investigated the thermal cyclization of 3-acyl-4-azidopyridines, like 3-acetyl-4-azido-2-pyridones, to isoxazolo[4,3-c]pyridines. Their study highlights the significance of 4-azidopyridines in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures (Stadlbauer et al., 2000).
Photodissociation Studies
Research on the photodissociation of this compound has been conducted by Budyka et al. (2005). They studied the quantum yields of azido group photodissociation in various azides, including this compound, providing valuable insights into the photophysical properties of these compounds. This research is crucial for understanding the behavior of azides under light exposure, relevant in photochemical processes and material sciences (Budyka et al., 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Azidopyridine, also known as 4-Aminopyridine (4-AP), primarily targets voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Mode of Action
This compound acts as a potassium channel blocker . It binds to the open state of the potassium channels, inhibiting their function . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The overall effect is an enhancement of neuronal signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking potassium channels, this compound prolongs action potentials, leading to an increased release of neurotransmitters. This enhances the signaling between neurons, which can have various downstream effects depending on the specific neurotransmitters and neurons involved .
Pharmacokinetics
This compound is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of 96% . The half-life of this compound is relatively short, approximately 3-4 hours .
Result of Action
The primary result of this compound’s action is the enhancement of neuronal signaling . This can lead to improvements in various neurological functions, depending on the specific neurons and neurotransmitters involved . For example, this compound has been used to manage some of the symptoms of multiple sclerosis, including improving walking ability .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract. Additionally, the drug’s stability and efficacy can be influenced by temperature
Propriétés
IUPAC Name |
4-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSJKRDTLONZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462536 | |
| Record name | 4-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39910-67-3 | |
| Record name | 4-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol](/img/structure/B1251066.png)

![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)




![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)



![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)
![(3R)-N-[(E)-1-[[(3S,6S,12R,15E,18R,21R,24S,25R)-12-(3-amino-3-oxopropyl)-15-ethylidene-21-[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-3-(1H-imidazol-5-ylmethyl)-7,25-dimethyl-2,5,8,11,14,17,20,23-octaoxo-6-[(1S)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-hydroxytetradecanamide](/img/structure/B1251085.png)